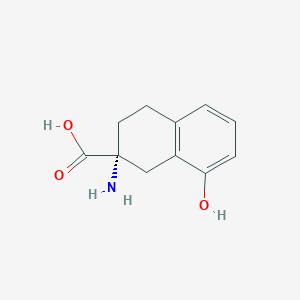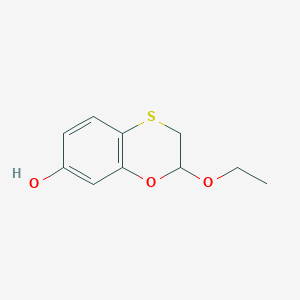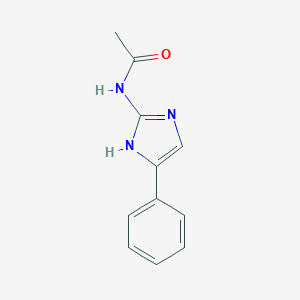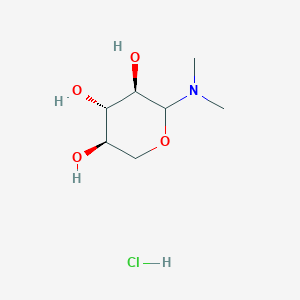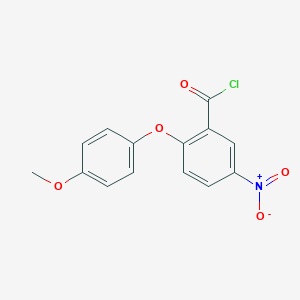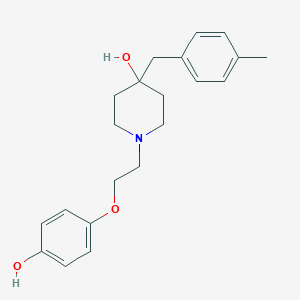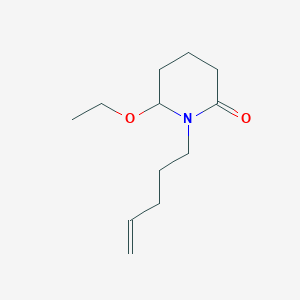![molecular formula C9H6F4O B070170 エタノン、2-フルオロ-1-[4-(トリフルオロメチル)フェニル]- (9CI) CAS No. 186297-56-3](/img/structure/B70170.png)
エタノン、2-フルオロ-1-[4-(トリフルオロメチル)フェニル]- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学的研究の応用
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
作用機序
Biochemical Pathways
The biochemical pathways affected by Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the biological activity and potential therapeutic applications of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is an important aspect of pharmacology . Factors such as temperature, pH, and the presence of other molecules can significantly affect the activity of a compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) typically involves the oxidation of 2-fluoro-4-(trifluoromethyl)ethylbenzene. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of catalysts and advanced purification techniques further enhances the yield and quality of the final product .
化学反応の分析
Types of Reactions
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
Similar Compounds
4’-Trifluoromethylacetophenone: Similar structure but lacks the fluoro group.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a ketone group.
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol: The ketone group is reduced to an alcohol.
Uniqueness
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity, stability, and lipophilicity. These properties make it particularly valuable in the synthesis of pharmaceuticals and specialty chemicals .
特性
IUPAC Name |
2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXTWIBVCMHTSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623096 |
Source


|
| Record name | 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186297-56-3 |
Source


|
| Record name | 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
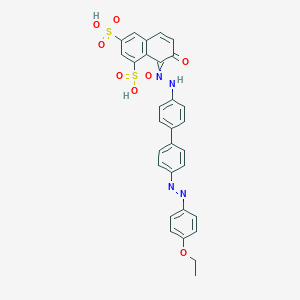
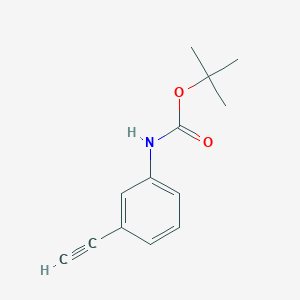
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
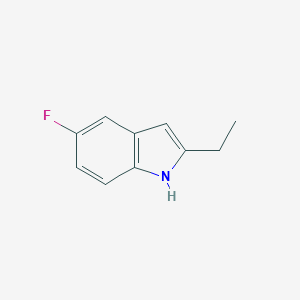
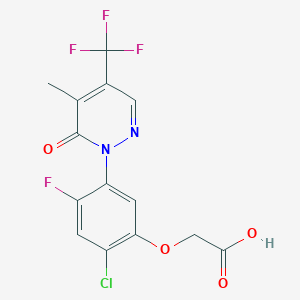
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
